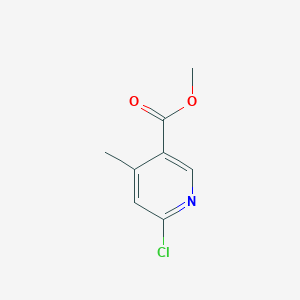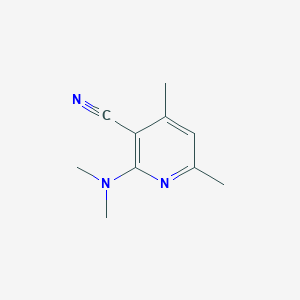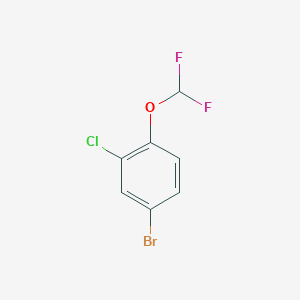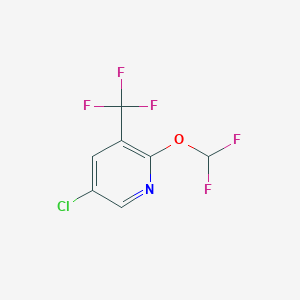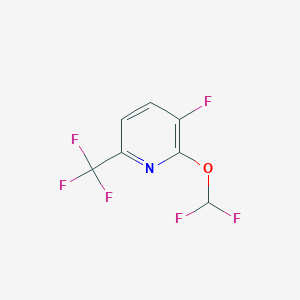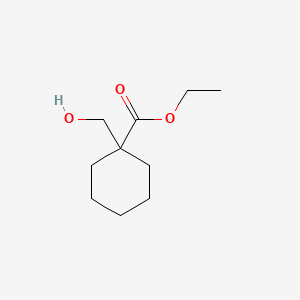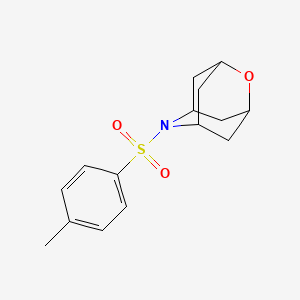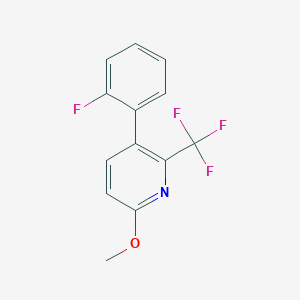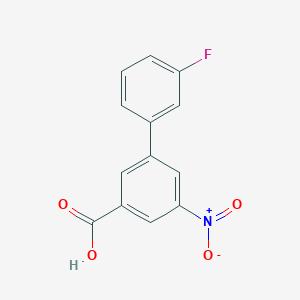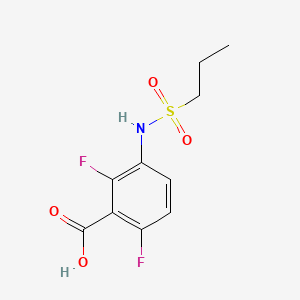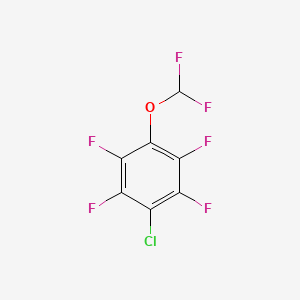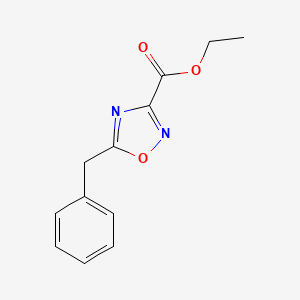
Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate
概要
説明
1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are part of many marketed drugs and have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the cyclocondensation of arylamidoxamines with an aldehyde . For example, Srivastava et al. reported the synthesis of a 1,2,4-oxadiazole by manganese dioxide mediated oxidation of a 4,5-dihydro-1,2,4-oxadiazole, which was obtained from the cyclocondensation of arylamidoxamines with n-butanal .Molecular Structure Analysis
1,2,4-Oxadiazoles have four regioisomeric structures and possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . Nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen .科学的研究の応用
Chemical Synthesis
- Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate is used as a building block in medicinal chemistry. It's been applied in the synthesis of derivatives with varied functionalities, demonstrating its adaptability in creating biologically relevant molecules (Jakopin, 2018).
Drug Development
- This compound has played a role in the efficient scale-up synthesis of BMS-520, an S1P1 receptor agonist. The process features innovative methods in cycloaddition and 1,2,4-oxadiazole formation, highlighting its significance in preclinical toxicological studies (Hou et al., 2016).
Antimicrobial Research
- Research into N-substituted derivatives of 1,3,4-oxadiazole, which involve Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate, indicates potential for antimicrobial applications. The synthesized compounds have exhibited moderate to significant activity against various bacteria (Khalid et al., 2016).
Biological Activity Studies
- This compound has been used in the synthesis of benzimidazole derivatives bearing acidic heterocycles, which have been evaluated for their angiotensin II receptor antagonistic activities. Such studies contribute to understanding the biological activities of these compounds (Kohara et al., 1996).
Pharmaceutical Chemistry
- It has been involved in the synthesis of various 1,2,4-oxadiazole derivatives, which demonstrate diverse pharmacological activities. This includes antihypertensive properties in specific derivatives, which opens avenues for further pharmaceutical research (Santilli & Morris, 1979).
Antitubercular Activity
- Novel benzimidazole–oxadiazole hybrid molecules, incorporating Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate, have shown promising results as antimicrobial agents, especially against Mycobacterium tuberculosis. This suggests its potential role in antitubercular drug development (Shruthi et al., 2016).
Anti-inflammatory Applications
- Derivatives of 1,3,4-oxadiazole, related to Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate, have been synthesized and evaluated for anti-inflammatory activity. This highlights its potential in developing new anti-inflammatory agents (Rajput et al., 2020).
Corrosion Inhibition Studies
- Research into benzimidazole bearing 1,3,4-oxadiazoles, related to Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate, has found applications in corrosion inhibition for mild steel in sulfuric acid. This demonstrates its utility in industrial applications (Ammal et al., 2018).
将来の方向性
1,2,4-Oxadiazoles have shown promise as anti-infective agents, and there is ongoing research into their potential applications . The development of new antimicrobial drugs is needed due to the rapid growth in global antimicrobial resistance . Therefore, the design and synthesis of novel 1,2,4-oxadiazole derivatives could be a potential future direction .
特性
IUPAC Name |
ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12(15)11-13-10(17-14-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEFZMMFDOQYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

